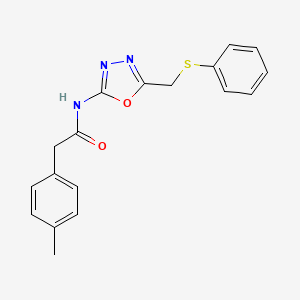

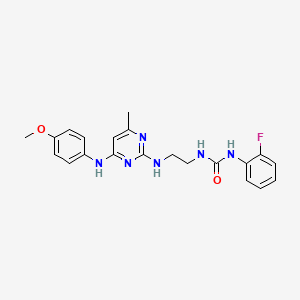

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a compound that has attracted the attention of scientists due to its potential use as a research tool. This compound is a member of the oxadiazole family and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

Computational and Pharmacological Potential

Research on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds related to the specified chemical, has demonstrated significant computational and pharmacological potential. These compounds have been evaluated for their docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). Studies have shown that these compounds possess varying degrees of toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. For instance, certain derivatives have demonstrated good affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects. Another compound exhibited antioxidant potential with an EC50 value of 100 μg/mL and was potent in toxicity assessment and tumor inhibition (Faheem, 2018).

Antimicrobial and Hemolytic Activity

Another line of investigation has involved the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antimicrobial and hemolytic activity. A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and tested against various microbial species. These compounds have shown variable activity against selected microbial species, indicating potential as antimicrobial agents with less toxicity. Specifically, some derivatives were active against a panel of microbes, highlighting their potential for further biological screening (Gul et al., 2017).

Anticancer Activity

Research into the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including those structurally similar to the specified compound, has been aimed at assessing anticancer activity. These studies have focused on synthesizing compounds and investigating their antitumor activities against various cancer cell lines. For example, specific derivatives showed high selectivity and potency against human lung adenocarcinoma cells, indicating significant anticancer potential (Evren et al., 2019).

Synthesis and Characterization

Additionally, the synthesis and characterization of novel 1,3,4-oxadiazole derivatives, including those containing benzimidazole moieties, have been reported. These studies have provided insights into the structural properties of such compounds through various spectroscopic and analytical techniques. The research offers a foundational understanding of the chemical behavior and potential applications of these compounds (Li Ying-jun, 2012).

properties

IUPAC Name |

2-(4-methylphenyl)-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13-7-9-14(10-8-13)11-16(22)19-18-21-20-17(23-18)12-24-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBJQKAYXROHRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2463009.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2463010.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2463016.png)

![N1-(o-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2463021.png)

![(E)-3-(pyridin-4-yl)-6-(2-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2463023.png)

methanone](/img/structure/B2463024.png)

![5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide](/img/structure/B2463030.png)